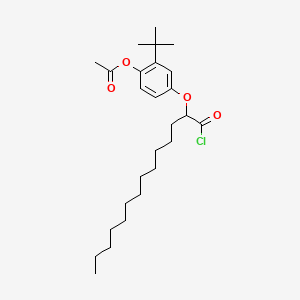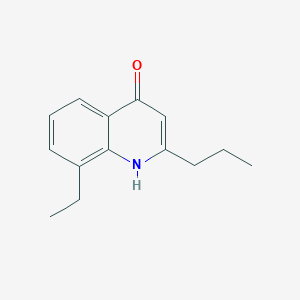
8-Ethyl-4-hydroxy-2-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-4-hydroxy-2-propylquinoline is a quinoline derivative with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-4-hydroxy-2-propylquinoline typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. This method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature, usually around 180-200°C, under reflux for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve yield and reduce reaction time. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethyl-4-hydroxy-2-propylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial and antifungal properties.
Medicine: It shows promise as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
8-Ethyl-4-hydroxy-2-propylquinoline is compared with other similar quinoline derivatives, such as 8-hydroxyquinoline and 2-methylquinoline. While these compounds share structural similarities, this compound is unique in its substitution pattern, which can influence its chemical reactivity and biological activity.
Comparación Con Compuestos Similares
8-Hydroxyquinoline
2-Methylquinoline
4-Methylquinoline
7-Ethylquinoline
Propiedades
Número CAS |
1070879-89-8 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
8-ethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-6-11-9-13(16)12-8-5-7-10(4-2)14(12)15-11/h5,7-9H,3-4,6H2,1-2H3,(H,15,16) |
Clave InChI |
WSKVYQCYWIBUCH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)C2=CC=CC(=C2N1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


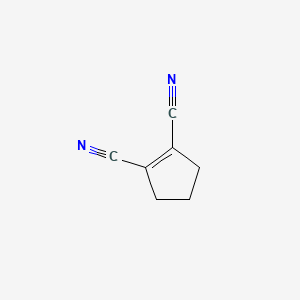
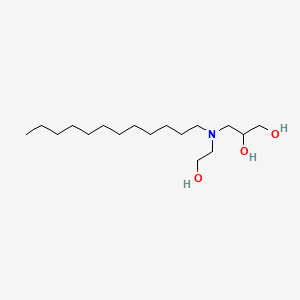
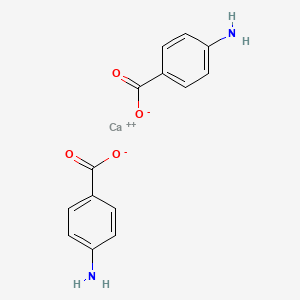
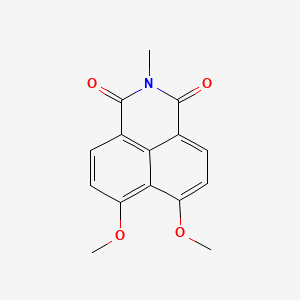
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)
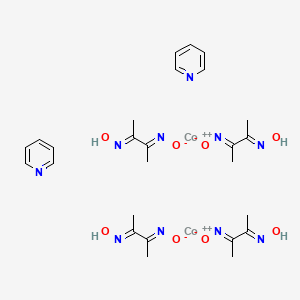

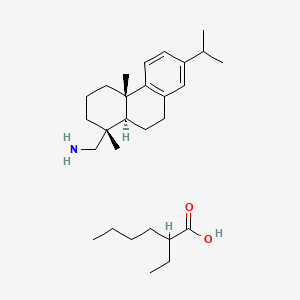

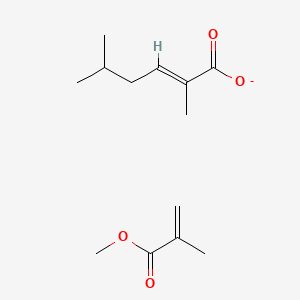

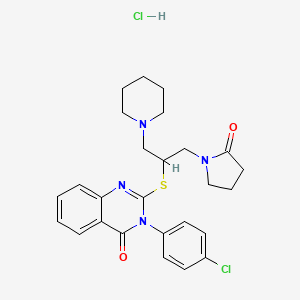
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
